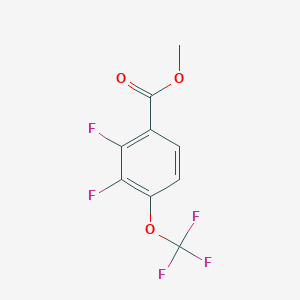

Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate

Description

Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy group (-OCF₃) at the 4-position. The compound’s structure combines electron-withdrawing fluorine and trifluoromethoxy groups, which confer enhanced metabolic stability and lipophilicity—properties critical in agrochemical and pharmaceutical applications.

Propriétés

IUPAC Name |

methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c1-16-8(15)4-2-3-5(7(11)6(4)10)17-9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVLIHBSZXVIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and advanced materials.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets, often involving the fluorine atoms which can influence binding affinity and selectivity. The exact mechanism depends on the specific application but generally involves the modulation of biological pathways or chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Metsulfuron Methyl Ester

- Structure : Methyl benzoate ester with a sulfonylurea bridge linked to a 4-methoxy-6-methyl-1,3,5-triazine group.

- Key Features: The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis.

- Comparison : Unlike Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate, metsulfuron methyl ester’s bioactivity relies on its triazine-sulfonylurea architecture. However, both compounds share fluorinated groups that enhance environmental persistence and target specificity .

Ethametsulfuron Methyl Ester

- Structure: Similar to metsulfuron but with a 4-ethoxy group and methylamino substitution on the triazine ring.

Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

- Structure : Features a hydroxy group at position 2 and a trifluoroacetamido group (-NHCOCF₃) at position 3.

- Comparison : The hydroxy group introduces polarity, increasing aqueous solubility, whereas the trifluoromethoxy group in the target compound enhances lipid solubility. This distinction suggests divergent applications—pharmaceutical intermediates (hydroxy/amide) vs. agrochemical precursors (fluorinated ethers) .

6-Bromo-2,3,4-trifluorobenzoic Acid

- Structure : A bromo-tri-fluoro-substituted benzoic acid.

- Comparison : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but decrease metabolic stability. The target compound’s esterification (vs. carboxylic acid) further improves volatility and synthetic versatility .

Difluorophenyl Motifs in Patent Literature

The European patent (EP 4 374 877 A2) describes carboxamide derivatives with 2,3-difluoro-4-substituted phenyl groups, such as morpholine-ethoxy chains. The target compound’s benzoate core could serve as a precursor for such molecules, leveraging fluorine’s ability to modulate electronic and steric properties in bioactive molecules .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Fluorine Substitution : Compounds with multiple fluorine atoms (e.g., 2,3-diF, OCF₃) exhibit enhanced resistance to oxidative degradation, a critical factor in pesticidal longevity .

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound increases lipophilicity (logP) by ~1.5 units compared to -OCH₃, improving tissue penetration in biological systems .

- Esterification Impact : Methyl esterification, as seen in the target compound and sulfonylureas, balances reactivity and stability, enabling efficient downstream functionalization .

Activité Biologique

Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic compound that has attracted attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and applications of this compound in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is characterized by its unique trifluoromethoxy and difluoro substituents on the aromatic ring. Its molecular formula is , and it has a CAS number of 2366994-13-8. The presence of multiple fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.

Target of Action

Research indicates that compounds with similar structural motifs may inhibit protein phosphatases such as calcineurin. This inhibition can significantly impact several biochemical pathways, particularly those related to calcium signaling and T-cell activation.

Mode of Action

The synthesis of methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate typically involves organocatalysis through a formal [4 + 2] cycloaddition reaction. This method enhances the compound's reactivity, making it suitable for further biological evaluations.

In Vitro Studies

In vitro studies have demonstrated that methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate exhibits significant activity against various biological targets. For instance, its ability to inhibit the activity of calcineurin may prevent the activation of transcription factors crucial for interleukin-2 (IL-2) gene expression, which is vital in immune responses .

| Biological Activity | IC50 Values | Target |

|---|---|---|

| Calcineurin Inhibition | Not specified | T-cell activation |

| Anti-inflammatory Effects | Not specified | IL-2 production |

Case Studies

Research Applications

Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

- Drug Development : Due to its unique chemical structure and biological activity, it is being explored as a lead compound in drug discovery programs targeting autoimmune diseases and cancer.

- Biochemical Research : The compound serves as a valuable tool for studying protein phosphatase mechanisms and calcium signaling pathways in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.